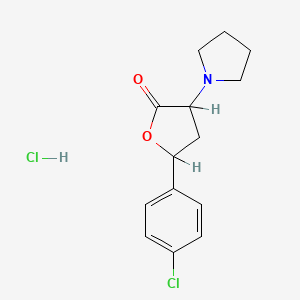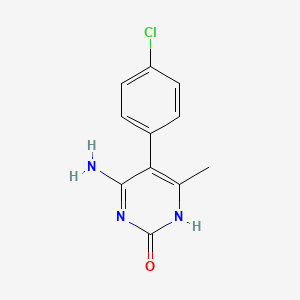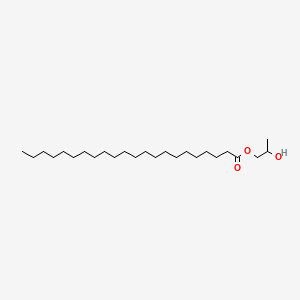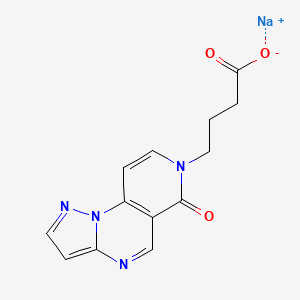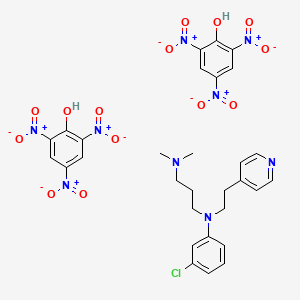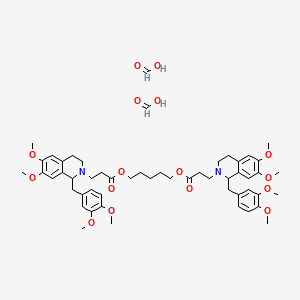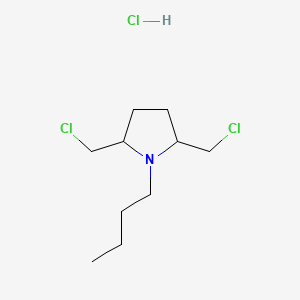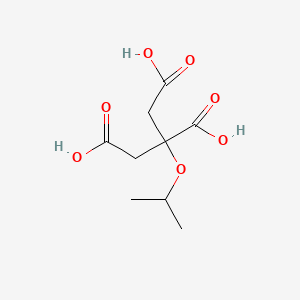
Citric acid isopropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid isopropyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is derived from citric acid, a naturally occurring weak organic acid found in citrus fruits, and isopropyl alcohol, a common solvent and disinfectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including citric acid isopropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is derived from citric acid, and the alkyl halide is isopropyl bromide or chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis using continuous flow reactors to ensure efficient mixing and reaction of the reactants. The process may also include purification steps such as distillation or crystallization to obtain the pure ether product.
Analyse Chemischer Reaktionen
Types of Reactions
Citric acid isopropyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation: Ethers are generally resistant to oxidation, but under certain conditions, they can be oxidized to form peroxides.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for acidic cleavage of ethers.
Hydroiodic Acid (HI): Another reagent for acidic cleavage.
Sodium Hydride (NaH): Used in the preparation of alkoxide ions for Williamson ether synthesis.
Potassium tert-Butoxide (KOtBu): Another strong base used for generating alkoxide ions.
Major Products Formed
Alcohols: Formed during the acidic cleavage of ethers.
Alkyl Halides: Also formed during the acidic cleavage of ethers.
Wissenschaftliche Forschungsanwendungen
Citric acid isopropyl ether has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes
Wirkmechanismus
The mechanism of action of citric acid isopropyl ether in chemical reactions typically involves the protonation of the ether oxygen, making it a good leaving group. This is followed by nucleophilic attack by a halide ion, leading to the cleavage of the ether bond and formation of an alcohol and an alkyl halide . The specific molecular targets and pathways involved depend on the particular reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Isopropyl Ether: Similar in structure but with an ethyl group instead of a citric acid-derived group.
Methyl tert-Butyl Ether (MTBE): Another ether commonly used as a fuel additive.
Diethyl Ether: A simple ether used as a solvent and anesthetic.
Uniqueness
Citric acid isopropyl ether is unique due to its derivation from citric acid, which imparts specific chemical properties and potential biological activity. Its structure allows for unique interactions in biochemical and industrial applications, distinguishing it from simpler ethers like diethyl ether or methyl tert-butyl ether .
Eigenschaften
CAS-Nummer |
20611-86-3 |
|---|---|
Molekularformel |
C9H14O7 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
2-propan-2-yloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-9(8(14)15,3-6(10)11)4-7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
JIUKDSFSUOIXOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CC(=O)O)(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


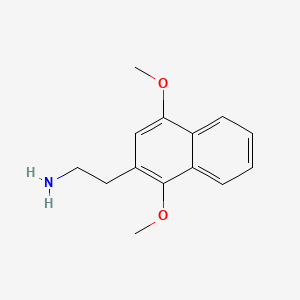


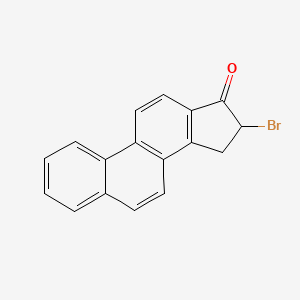
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
